molecular formula C26H28N2O7 B11057473 Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11057473
M. Wt: 480.5 g/mol
InChI Key: WLMZVXLTIZSVOZ-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, amino, and carbonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Reduction Reactions: Reducing agents are used to convert intermediate compounds into the desired product.

    Substitution Reactions: Functional groups are replaced with other groups to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, Methanol, Acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:

    3-Ethyl-4-hydroxy-5-methylbenzonitrile: Similar structure but different functional groups.

    Benzenemethanol, 4-methoxy-: Shares the methoxy group but differs in overall structure.

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H28N2O7/c1-4-35-26(32)21-15-28-25(31)23(24(21)30)20(17-7-11-19(34-3)12-8-17)13-22(29)27-14-16-5-9-18(33-2)10-6-16/h5-12,15,20H,4,13-14H2,1-3H3,(H,27,29)(H2,28,30,31)

InChI Key

WLMZVXLTIZSVOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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